2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperidine ring, a phenylethyl group, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
The synthesis of 2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a halogenation reaction, often using reagents like trifluoromethyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound shares the piperidine and phenylethyl groups but lacks the trifluoromethyl-substituted pyrimidine ring.
4-(Piperidin-1-yl)pyridine: This compound has a piperidine ring attached to a pyridine ring, but without the phenylethyl and trifluoromethyl groups.
N-(Piperidine-4-yl)benzamide: This compound features a piperidine ring and a benzamide group, differing in structure and functional groups.
The uniqueness of 2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(1-phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-13(14-5-3-2-4-6-14)24-11-8-15(9-12-24)25-17-22-10-7-16(23-17)18(19,20)21/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTCKYBUSHFDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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